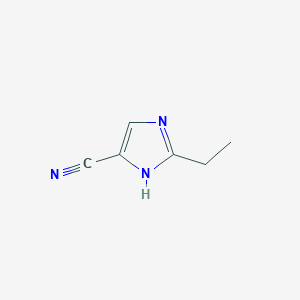

2-ethyl-1H-imidazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112108-87-9 |

|---|---|

Molecular Formula |

C6H7N3 |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

2-ethyl-1H-imidazole-5-carbonitrile |

InChI |

InChI=1S/C6H7N3/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3,(H,8,9) |

InChI Key |

SQPCINATQLRGCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1h Imidazole 5 Carbonitrile

Classical and Conventional Synthetic Routes

Traditional approaches to imidazole (B134444) synthesis often involve the stepwise assembly of the heterocyclic ring from acyclic precursors. These methods, while foundational, may require harsh conditions and multiple purification steps.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. rsc.orgbohrium.com The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a prime example of an MCR used to produce imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This approach is noted for its high atom economy and has been adapted using various catalysts to improve yields and reaction conditions. jocpr.comias.ac.in

For the synthesis of 2,4,5-trisubstituted imidazoles, MCRs involving the cyclocondensation of a 1,2-dicarbonyl compound, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) are common. jocpr.com While not producing the exact target compound, these reactions illustrate the principle. To synthesize 2-ethyl-1H-imidazole-5-carbonitrile, a theoretical MCR could involve a glyoxal (B1671930) derivative, propionaldehyde (B47417) (to introduce the 2-ethyl group), and a source of cyanide and ammonia.

| Catalyst Type | Example Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Lewis Acid | Anhydrous PbCl₂ | Ethanol (B145695) | Reflux | High | jocpr.com |

| Polymeric | Poly(AMPS-co-AA) | Solvent-free | Heat | Good | ias.ac.in |

| Brønsted Acid | Citric Acid | Ethanol | Reflux | Fair to Good | |

| Ionic Liquid | [Hmim]HSO₄ | N/A | Heat | High | jocpr.com |

This table presents examples of catalysts used in multicomponent reactions for the synthesis of substituted imidazoles.

Cyclization is a fundamental process in the formation of the imidazole ring. These reactions typically involve the formation of one or two carbon-nitrogen bonds to close the ring from an open-chain precursor. One reported pathway to this compound involves the use of 2-ethyl-1H-imidazole and cyanogen (B1215507) bromide. evitachem.com

Other general cyclization strategies that can lead to imidazole carbonitriles include:

From α-haloketones and amidines: The reaction between an α-haloketone and an amidine is a classic route to imidazoles. To obtain the desired substitution pattern, a suitably substituted amidine would be required. acs.org

From amido-nitriles: The cyclization of amido-nitriles can produce disubstituted imidazoles. nih.gov This involves forming the final C-N bond of the ring.

From vinyl azides and amidines: A [3+2] cyclization reaction between vinyl azides and amidines has been developed for the synthesis of 2,4-disubstituted-1H-imidazoles under catalyst-free conditions. acs.org

Gold-catalyzed cycloaddition: Bicyclic imidazoles can be synthesized via a [2+3] cycloaddition between nitriles and α-imino gold carbene intermediates, showcasing a modern approach to imidazole ring formation. nih.gov

Condensation reactions are central to many imidazole syntheses, often involving the reaction of an α-dicarbonyl compound (or its equivalent) with an aldehyde and a nitrogen source like ammonia or ammonium acetate. evitachem.comnih.gov This method is a cornerstone of the Debus-Radziszewski synthesis. wikipedia.org

The synthesis of this compound could be envisioned through the condensation of an appropriate aldehyde or ketone with ammonia or amines in the presence of a catalyst. evitachem.com For instance, the condensation of an α-aminonitrile with an orthoester or an imino ether derived from propionitrile (B127096) could theoretically yield the target molecule. The reaction of α-hydroxyketones with amidines also proceeds via condensation to form the imidazole ring. youtube.com

Nitro-reductive cyclization is a powerful strategy, particularly for the synthesis of benzimidazoles, but the principle can be applied to other imidazole derivatives. researchgate.net The process involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a nearby functional group, such as an aldehyde or ketone, to form the imidazole ring. medcraveonline.com

This tandem reaction is often performed in a one-pot manner using reducing agents like sodium dithionite. researchgate.netmedcraveonline.com For example, reacting an appropriate o-nitroaniline derivative with an aldehyde in the presence of a reducing agent can directly yield the corresponding benzimidazole (B57391). nih.gov An analogous strategy for this compound would require an acyclic precursor containing a nitro group and the necessary functionalities to form the 2-ethyl and 5-carbonitrile substituents upon reductive cyclization.

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green" strategies often involve one-pot reactions, the use of non-toxic catalysts and solvents, and improved energy efficiency. nih.govresearchgate.net

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste from intermediate purification steps, and decrease solvent usage. ias.ac.inasianpubs.org Many modern methods for imidazole synthesis, including various MCRs, are designed as one-pot procedures. researchgate.net

The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green one-pot syntheses. ias.ac.in Similarly, solvent-free reaction conditions or the use of green solvents like water or ethanol contribute to the environmental friendliness of the protocol. asianpubs.orgresearchgate.net Ultrasonic irradiation is another green technique that can accelerate reaction rates and improve yields in imidazole synthesis. mdpi.com

| Method | Catalyst/Conditions | Key Features | Yield | Reference |

| Nitro-reductive cyclization | Sodium dithionite, DMSO | Rapid, one-pot, easy workup | Good | researchgate.net |

| Multicomponent Condensation | Lemon juice (biocatalyst), Ethanol | Green, inexpensive catalyst, good yields | Good | researchgate.net |

| Solvent-free Condensation | Anhydrous PbCl₂ | Solvent-free, short reaction time | High | jocpr.com |

| Ultrasonic Irradiation | 3-(N-morpholino)propane sulfonic acid (MOPS) | Recyclable catalyst, short reaction time | Great | mdpi.com |

| Electrochemical Reductive Cyclization | Undivided cell, constant current | One-pot, no strong reductant needed | Up to 99% | rsc.org |

This table highlights various advanced and green one-pot synthetic protocols for preparing imidazole derivatives.

Catalytic Synthesis Approaches

Catalytic methods offer efficient and often environmentally benign routes to imidazole synthesis. These approaches frequently involve multi-component reactions (MCRs) where several starting materials are combined in a one-pot synthesis to generate complex products. rsc.org Catalysts play a crucial role in promoting the reaction, enhancing yields, and in some cases, controlling selectivity.

A variety of catalysts have been employed in the synthesis of substituted imidazoles. For instance, copper catalysts, such as copper iodide (CuI) and copper sulfate, have proven effective in multicomponent reactions for the synthesis of trisubstituted imidazoles. organic-chemistry.orgnih.gov These reactions often proceed with good yields and short reaction times. nih.gov Other metal-based catalysts, including those derived from rhodium(II) and palladium, have also been utilized. organic-chemistry.orgnih.gov Rhodium(II) catalysts can facilitate the reaction of 1-sulfonyl triazoles with nitriles to form imidazoles, while palladium-catalyzed direct arylation has been used for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. organic-chemistry.orgnih.gov

Nanocatalysts, such as those based on Cr2O3 or magnetic nanoparticles, are gaining attention due to their high efficiency and ease of recovery and reuse. nanomaterchem.comresearchgate.net These catalysts can be employed in microwave-assisted syntheses, often using greener solvents like water, which further enhances the sustainability of the process. researchgate.net Additionally, metal-free catalytic systems, such as those using erbium triflate or deep eutectic solvents like urea-ZnCl2, have been developed for the synthesis of highly substituted imidazoles. organic-chemistry.org

| Catalyst Type | Example Catalyst | Application | Reference |

| Copper | Copper Iodide (CuI) | Synthesis of 2,4,5-trisubstituted imidazoles | nih.gov |

| Copper | Copper Sulfate | One-pot synthesis of multisubstituted imidazoles | organic-chemistry.org |

| Rhodium | Rhodium(II) octanoate | Reaction of 1-sulfonyl triazoles with nitriles | organic-chemistry.orgyoutube.com |

| Palladium | Pd(OAc)2/AsPh3 | Regioselective direct arylation of 1-aryl-1H-imidazoles | nih.gov |

| Nanocatalyst | Cr2O3 nanoparticles | Microwave-assisted synthesis of polysubstituted imidazoles | researchgate.net |

| Metal-free | Erbium triflate | Multicomponent synthesis of highly substituted imidazoles | organic-chemistry.org |

Regioselective Synthesis of Imidazole Carbonitrile Derivatives

The control of regioselectivity is a critical aspect of synthesizing specifically substituted imidazoles like this compound. Regioselectivity determines the precise placement of substituents on the imidazole ring, which is crucial for the compound's biological activity and chemical properties.

Several strategies have been developed to achieve regioselective synthesis. One approach involves the use of directing groups on the starting materials. For example, a 2-hydroxyaryl group on a diaminomaleonitrile-based imine has been shown to direct the reaction with aromatic aldehydes to regioselectively form 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.govresearchgate.net Computational studies suggest that this directing group facilitates an intramolecular hydrogen atom shift, guiding the reaction pathway towards the desired imidazole derivative. nih.govresearchgate.net

Palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles with aryl halides is another powerful method for achieving regioselective synthesis of 1,5-diaryl-1H-imidazoles. nih.gov The choice of catalyst, base, and solvent are critical for controlling the regioselectivity of the arylation.

Furthermore, the reaction of 5-amino-1,2,3-triazole derivatives can be controlled to produce 2-substituted 1H-imidazole derivatives through an acid-mediated denitrogenative transformation. mdpi.com The reaction conditions, including the choice of acid and alcohol, influence the final product. mdpi.com The alkylation of nitroimidazoles can also be directed to achieve total regioselectivity for the N1 position. researchgate.net

Precursor Chemistry and Starting Material Utilization

The choice of starting materials is fundamental to the successful synthesis of this compound. The structure and reactivity of the precursors directly influence the reaction pathway and the final product.

Utilization of Dihydropyridines in Imidazole Synthesis

While not a direct precursor for the imidazole ring itself, dihydropyridines are often synthesized in conjunction with imidazole-containing moieties to create hybrid molecules with potential dual pharmacological activities. For instance, 1,4-dihydropyridines have been synthesized with a 4(5)-chloro-5(4)-imidazolyl substituent, where the imidazole part acts as a bioisostere for the o-nitrophenyl group in nifedipine. nih.gov The synthesis of these complex molecules typically involves the Hantzsch condensation to form the dihydropyridine (B1217469) ring, using an imidazole-carboxaldehyde as one of the key components. nih.govnih.gov The imidazole aldehyde itself is prepared through a separate synthetic sequence. This strategy highlights the modular nature of synthesizing complex drug-like molecules.

Implementation of Triethylorthoalkylates in Cyclization

Triethylorthoformate and related triethylorthoalkylates are valuable C1 sources in the synthesis of the imidazole ring. They are particularly useful in reactions involving cyclization to form the heterocyclic core. For example, they can be used in the preparation of ethyl 5-methylisoxazole-4-carboxylate, a related heterocyclic compound, by condensation with ethyl acetoacetate. google.com In the context of imidazole synthesis, triethylorthoacetate has been used in a microwave-assisted multicomponent reaction with aminomalononitrile (B1212270) and protected α-amino acids to generate amino imidazole carbonitrile intermediates. researchgate.net These intermediates can then be further cyclized to form purine (B94841) derivatives. researchgate.net

Reactivity of α-cyanocinnamonitrile in Heterocycle Formation

While the direct use of α-cyanocinnamonitrile for the synthesis of this compound is not explicitly detailed in the provided context, related structures such as ethyl cyanoacetate (B8463686) are key precursors. Ethyl cyanoacetate, an active methylene (B1212753) compound, reacts with chalcones (e.g., 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one) in the presence of ammonium acetate to form cyanopyridone derivatives. mdpi.comnih.gov These pyridones can then be further functionalized. The reactivity of the cyano group is crucial in these transformations.

Role of Diaminomaleonitrile and Related Precursors

Diaminomaleonitrile (DAMN) is a highly versatile and important precursor for the synthesis of various nitrogen-containing heterocycles, including imidazoles with a cyano substituent. nih.govijcce.ac.ir The two amino groups and two cyano groups of DAMN provide multiple reactive sites for cyclization reactions.

One common strategy involves the initial reaction of DAMN with an aldehyde to form a Schiff base. This intermediate can then undergo oxidative cyclocondensation to yield 2-aryl-4,5-dicarbonitrile imidazole derivatives. ijcce.ac.ir Catalysts such as ceric ammonium nitrate (B79036) (CAN) have been effectively used for this transformation. ijcce.ac.ir

Chemical Reactivity and Transformations of 2 Ethyl 1h Imidazole 5 Carbonitrile

Functional Group Interconversions on the Carbonitrile Moiety

The carbonitrile (cyano) group is a versatile functional group that can undergo several important transformations, primarily hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the cyano group of 2-ethyl-1H-imidazole-5-carbonitrile can be hydrolyzed. evitachem.com This reaction typically proceeds through an amide intermediate to yield the corresponding carboxylic acid. For instance, treatment with a strong base like sodium hydroxide (B78521) in an alcoholic solvent can lead to the formation of 2-ethyl-1H-imidazole-5-carboxylic acid.

Reduction: The carbonitrile group can be reduced to a primary amine, providing a pathway to aminomethyl-imidazole derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukwikipedia.org For example, reduction of ethanenitrile with LiAlH₄ in diethyl ether, followed by an acidic workup, yields ethylamine. chemguide.co.uk Another method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), which has been shown to reduce various aliphatic and aromatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org The choice of reducing agent is crucial, as some, like sodium borohydride (NaBH₄), are generally not strong enough to reduce nitriles. chemguide.co.uk

Table 1: Functional Group Interconversions of the Carbonitrile Moiety

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH (33%), EtOH, reflux | 2-ethyl-1H-imidazole-5-carboxylic acid |

| Reduction | LiAlH₄, diethyl ether, then acid workup | 2-ethyl-1H-imidazole-5-methanamine chemguide.co.uk |

| Reduction | H₂, Pd/C catalyst | 2-ethyl-1H-imidazole-5-methanamine wikipedia.org |

| Reduction | Diisopropylaminoborane, cat. LiBH₄ | 2-ethyl-1H-imidazole-5-methanamine nih.govorganic-chemistry.org |

Modifications of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to various modifications, particularly at the nitrogen atoms.

The presence of a proton on one of the nitrogen atoms in the imidazole ring allows for N-alkylation and N-substitution reactions. The specific nitrogen atom that undergoes substitution can be influenced by the reaction conditions and the nature of the substituents already present on the ring.

Research on related imidazole derivatives demonstrates that N-alkylation can be achieved using various alkylating agents in the presence of a base. For example, the alkylation of 1-hydroxyimidazoles with benzyl (B1604629) halides in the presence of potassium carbonate in DMF has been shown to selectively produce O-alkoxy derivatives. researchgate.netresearchgate.net In the context of this compound, N-alkylation would likely occur at the N-1 or N-3 position, depending on steric and electronic factors. The use of palladium on carbon (Pd/C) as a catalyst can facilitate selective N-alkylation under a hydrogen atmosphere. evitachem.com

Computational studies on similar imidazole systems have shown that electron-donating groups tend to increase the N-base donor strength, while electron-withdrawing groups have the opposite effect. rsc.org This electronic interplay between the ethyl and carbonitrile groups in this compound creates a unique reactivity profile. For instance, the electron-withdrawing nature of the carbonitrile group at the C5 position can make the N-1 and N-3 positions less nucleophilic, potentially requiring more forcing conditions for N-alkylation reactions. evitachem.com

Derivatization at the Ethyl Side Chain

The ethyl group at the 2-position of the imidazole ring also presents opportunities for chemical modification, although these reactions are generally less common than those involving the carbonitrile or the imidazole ring itself.

One potential transformation is oxidation. Strong oxidizing agents could potentially oxidize the ethyl group. For instance, in related imidazole compounds, ethyl groups have been oxidized to ketones using reagents like potassium permanganate (B83412) (KMnO₄). Such a reaction would convert the ethyl group of this compound into an acetyl group, yielding 2-acetyl-1H-imidazole-5-carbonitrile.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 2-ethyl-1H-imidazole-5-carbonitrile, distinct signals corresponding to the different types of protons are expected. The proton attached to the imidazole (B134444) ring (C4-H) would likely appear as a singlet in the aromatic region of the spectrum. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent imidazole ring. The N-H proton of the imidazole ring is expected to show a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the imidazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the substituents. The nitrile carbon (C≡N) has a characteristic chemical shift in a specific region of the spectrum. The carbons of the ethyl group would also show distinct signals.

| Predicted ¹H-NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Imidazole N-H | Broad singlet | | Imidazole C4-H | Singlet | | Ethyl -CH₂- | Quartet | | Ethyl -CH₃- | Triplet |

| Predicted ¹³C-NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | Imidazole C2 | ~150 | | Imidazole C4 | ~125 | | Imidazole C5 | ~110 | | Cyano -C≡N | ~115 | | Ethyl -CH₂- | ~20 | | Ethyl -CH₃- | ~15 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is based on typical values for similar imidazole derivatives.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies.

For this compound, the FT-IR spectrum would display characteristic absorption bands. A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the imidazole ring would be observed as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the imidazole ring would appear around 2850-3100 cm⁻¹. Bending vibrations for these groups would be found in the fingerprint region (below 1500 cm⁻¹).

| Characteristic FT-IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Imidazole N-H | Stretch | 3200-3400 (broad) | | C-H (Aromatic/Alkyl) | Stretch | 2850-3100 | | Nitrile C≡N | Stretch | 2220-2260 (sharp) | | Imidazole C=N/C=C | Stretch | 1500-1650 |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound (C₆H₇N₃), which has a calculated monoisotopic mass of 121.0639 Da. This high-precision measurement would confirm the elemental composition of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for monitoring the progress of reactions. In the context of this compound, LC-MS would be employed to confirm the presence and purity of the compound in a sample. The mass spectrometer would detect the molecular ion peak corresponding to the compound.

| Mass Spectrometry Data for this compound | | :--- | :--- | | Technique | Expected Observation | | HRMS | [M+H]⁺ ion with m/z corresponding to C₆H₈N₃⁺ | | LC-MS | A peak at the retention time of the compound with a corresponding mass spectrum showing the molecular ion. |

A patent for benzofuran (B130515) derivatives mentions the use of this compound as an intermediate and notes the use of mass spectrometry for characterization, indicating that the protonated molecular ion (MH⁺) was observed. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to separate components of a mixture. For this compound, TLC would be used to quickly check the purity of a sample and to follow the course of its synthesis. The retention factor (Rf) value would be dependent on the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful separation technique that provides high resolution and quantitative analysis. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (like formic acid or trifluoroacetic acid), would be suitable for determining the purity of this compound with high accuracy. The compound would elute at a specific retention time under a given set of conditions, and the peak area would be proportional to its concentration.

| Chromatographic Methods for this compound | | :--- | :--- | | Technique | Application | | TLC | Rapid purity assessment and reaction monitoring. | | HPLC | High-resolution purity determination and quantitative analysis. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For 2-ethyl-1H-imidazole-5-carbonitrile, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such studies on related imidazole (B134444) derivatives have been used to successfully predict geometric parameters (bond lengths and angles) and compare calculated vibrational spectra with experimental FT-IR and Raman data. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. irjweb.commdpi.com For this compound, analysis would involve calculating these energy levels to predict its kinetic stability and potential reaction sites.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table illustrates the type of data that would be generated from a HOMO-LUMO analysis. No experimental or calculated values are currently available for this specific compound.

The distribution of electron density in a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). irjweb.com For this compound, an MEP map would identify the reactive sites, such as the nitrogen atoms of the imidazole ring. Additionally, calculating partial atomic charges using methods like Mulliken population analysis would quantify the charge distribution on each atom. irjweb.com

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Molecular modeling techniques would be used to explore the possible conformations of this compound. This typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds, such as the bond connecting the ethyl group to the imidazole ring. researchgate.net This analysis identifies the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions and to calculate the associated energy changes. For a molecule like this compound, this could involve modeling its synthesis or its participation in various chemical transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics), including the activation energy which is the energy barrier that must be overcome for the reaction to occur. No such studies have been published for this specific molecule.

Synthesis and Chemical Utility of Advanced Derivatives and Analogues

Design Principles for Structural Diversity

The generation of diverse chemical libraries from a core scaffold like 2-ethyl-1H-imidazole-5-carbonitrile is guided by established medicinal chemistry principles. These principles aim to systematically modify the structure to explore chemical space and optimize properties such as biological activity, selectivity, and pharmacokinetics.

Key design strategies applicable to this scaffold include:

Substituent Modification: The ethyl group at the C2 position and the hydrogen at the N1 position are primary sites for modification. Varying the alkyl chain length or introducing rings at the C2 position can modulate lipophilicity and steric interactions with biological targets. Alkylation, arylation, or acylation at the N1 nitrogen introduces new vectors for interaction and can significantly alter the compound's electronic properties and hydrogen-bonding capabilities.

Isosteric and Bioisosteric Replacement: The carbonitrile group at C5 is a key functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring. evitachem.com These transformations represent bioisosteric replacements, where the nitrile is swapped for another group with similar steric and electronic properties, often leading to improved metabolic stability or target affinity. For instance, the conversion of a nitrile to a carboxylic acid can introduce a key hydrogen bond donor and acceptor group.

Positional Isomerism and Scaffold Hopping: While focusing on the 2,5-disubstituted pattern, synthetic strategies can also target the creation of other isomers, such as 2,4-disubstituted imidazoles, to probe the spatial requirements of a binding pocket. In a broader sense, the entire imidazole (B134444) core can be considered a scaffold that can be replaced by other five-membered heterocycles like oxazoles or thiazoles to explore completely new chemical space while retaining key interaction points. nih.gov

Conformational Constraint: Introducing substituents that form intramolecular hydrogen bonds or incorporating the imidazole ring into a larger, more rigid fused system can lock the molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a target, potentially increasing affinity. The imidazole-4,5-dicarboxamide scaffold, for example, can be derivatized to form intramolecularly hydrogen-bonded structures that mimic purines. nih.gov

The design of new derivatives is often guided by the target. For example, in designing inhibitors for the Epidermal Growth Factor Receptor (EGFR), specific phenyl groups were positioned on the imidazole ring to interact favorably with gatekeeper residues in the enzyme's binding pocket, while other functional groups like nitriles were placed to form hydrogen bonds with other key residues. nih.gov This target-centric approach ensures that structural diversification is purposeful and directed toward enhancing a desired biological effect.

Strategies for Constructing Fused Imidazole Systems

Fusing the imidazole ring of this compound with other carbocyclic or heterocyclic rings is a powerful strategy for creating novel, complex, and rigid molecular architectures. These fused systems often exhibit unique biological activities and photophysical properties. Several synthetic strategies are employed to achieve this transformation.

A primary method involves the condensation of a suitably functionalized imidazole with a bifunctional reagent, leading to the formation of a new ring. For instance, starting with an amino-imidazole derivative, one can react it with an α,β-unsaturated carbonyl compound or a β-dicarbonyl compound to construct a fused pyridone or pyrimidine (B1678525) ring, respectively.

Another common approach is the intramolecular cyclization of an imidazole bearing a reactive side chain. A well-documented example is the synthesis of purine (B94841) analogues. This can be achieved through a condensation reaction followed by cyclization. For example, 5-amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile can be cyclized to form a fused pyrimidine ring, creating a purine core structure. nih.gov

A more complex example is the synthesis of 2-butyl-1H-benzo researchgate.netresearchgate.netimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives. This synthesis involves the initial Knoevenagel condensation of a substituted 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-cyanomethylbenzimidazole. The resulting acrylonitrile (B1666552) intermediate undergoes a piperidine-catalyzed intramolecular cyclization, where the benzimidazole (B57391) nitrogen attacks the chloro-substituted carbon of the imidazole ring, followed by elimination and aromatization to yield the complex fused system. mdpi.com

The table below summarizes representative strategies for constructing fused imidazole systems, which could be adapted for derivatives of this compound.

| Starting Imidazole Type | Reagent/Condition | Fused System Formed | Reference |

| 5-Amino-1H-imidazole-4-carbonitrile | Formamide or Triethyl orthoformate | Purine (imidazo[4,5-d]pyrimidine) | nih.gov |

| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | 2-Cyanomethylbenzimidazole, then Piperine | Benzo researchgate.netresearchgate.netimidazo[1,2-a]imidazo[4,5-e]pyridine | mdpi.com |

| Porphyrin-2,3-dione | Aromatic aldehydes, NH₄OAc | Imidazo[4,5-b]porphyrin | manchesterorganics.com |

| 2-Aminobenzonitrile | Ethylenediamine, then Aldehydes, then KMnO₄ | Imidazo[1,2-c]quinazoline |

These strategies highlight the versatility of the imidazole core in building polycyclic heterocyclic systems. The specific functional groups on this compound, particularly the nitrile, can be chemically transformed to facilitate such cyclization reactions.

Synthetic Pathways to Complex Imidazole-Containing Heterocycles

Beyond fused systems, the synthesis of complex molecules containing a this compound core relies on a variety of robust synthetic methodologies. These pathways leverage both the inherent reactivity of the imidazole ring and the versatility of its substituents.

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Radziszewski imidazole synthesis, for example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net Modern variations of MCRs allow for the construction of highly substituted imidazoles from diverse starting materials. evitachem.comresearchgate.net

Another key strategy involves the functionalization of a pre-formed imidazole ring. The N1 nitrogen of this compound can be readily alkylated or arylated under basic conditions. The choice of alkylating or arylating agent allows for the introduction of a vast array of substituents, each capable of imparting new properties to the molecule. For example, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides selectively yields O-alkoxy derivatives. researchgate.net

The nitrile group at the C5 position is a gateway to numerous other functionalities. It can be:

Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide. evitachem.com These derivatives can then participate in amide bond forming reactions to create larger, more complex structures.

Reduced to an aminomethyl group, which provides a nucleophilic handle for further elaboration.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Converted to a tetrazole ring via reaction with sodium azide (B81097), a common bioisosteric transformation in medicinal chemistry.

The table below outlines several synthetic methodologies used to generate complex imidazole derivatives, demonstrating the breadth of chemical transformations available.

| Reaction Type | Description | Example Product Class | Reference |

| Multi-component Reaction | Condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia/ammonium (B1175870) acetate (B1210297). | 2,4,5-Trisubstituted imidazoles | evitachem.comresearchgate.net |

| N-Alkylation | Reaction of the imidazole N-H with an alkyl halide in the presence of a base. | N-Substituted imidazole-5-carboxamides | nih.gov |

| Cycloaddition | Reaction of an imidoyl chloride with ethyl isocyanoacetate. | 1,5-Diaryl-1H-imidazole-4-carboxylates | nih.gov |

| Functional Group Transformation | Hydrolysis of a nitrile or ester to a carboxylic acid, followed by amide coupling. | N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides | researchgate.net |

These pathways, often used in combination, provide a robust toolbox for the medicinal chemist to synthesize libraries of complex imidazole-containing molecules for biological screening and materials science applications.

This compound as a Synthetic Building Block

The structure of this compound makes it a valuable synthetic building block for creating more complex molecules. Its utility stems from the reactivity of its two key functional components: the imidazole ring and the C5-carbonitrile group. evitachem.com

The imidazole ring itself is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group can deactivate the ring to some extent. The more common and synthetically useful reactions involve the N-H proton at the N1 position and the cyano group at the C5 position.

Reactions involving the Imidazole Ring:

Reactions involving the Carbonitrile Group: The cyano (nitrile) group is a highly versatile functional group that can be transformed into several other moieties:

Hydrolysis: Under either acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding 5-carboxamide derivative, while complete hydrolysis affords 2-ethyl-1H-imidazole-5-carboxylic acid. evitachem.com This carboxylic acid is a key intermediate for forming esters and amides.

Nucleophilic Addition: The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. For example, reaction with organometallic reagents like Grignard or organolithium reagents, followed by an aqueous workup, leads to the formation of ketones at the C5 position.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic and nucleophilic side chain.

Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions. A prominent example is the reaction with an azide (e.g., sodium azide) to form a 5-substituted tetrazole ring, a common bioisostere for a carboxylic acid in drug design.

The combination of these reactive sites makes this compound a useful starting material for building libraries of compounds for various applications, particularly in the development of new pharmaceutical agents. evitachem.com

Advanced Applications in Chemical Research

Role in Catalysis and Ligand Design

The efficacy of 2-ethyl-1H-imidazole-5-carbonitrile in catalysis and ligand design stems from the inherent properties of its imidazole (B134444) nucleus. Imidazole and its derivatives are well-established as exceptional ligands in coordination chemistry due to the presence of two nitrogen donor atoms within a five-membered aromatic ring. rsc.orgresearchgate.net The imine nitrogen is basic and serves as the primary coordination site for metal ions, acting as a strong σ-donor ligand. wikipedia.org

The structure of this compound offers multiple points for modification, allowing for the fine-tuning of its steric and electronic properties as a ligand. The ethyl group at the 2-position provides a degree of steric hindrance that can influence the geometry and stability of resulting metal complexes. The nitrile (-CN) group at the 5-position is particularly significant as it introduces an additional coordination site, enabling the molecule to act as a bidentate or bridging ligand. This bifunctionality is crucial for designing complex coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Furthermore, the imidazole ring is a key component in the development of N-heterocyclic carbene (NHC) ligands. Imidazolium salts, which can be readily prepared from imidazole derivatives, are precursors to some of the most stable and effective NHCs used in homogeneous catalysis. researchgate.net The presence of the cyano group in this compound could be leveraged to create multifunctional NHC ligands with unique reactivity. Imidazole-bearing molecules have also been investigated for their potential in organocatalysis.

| Property | Description | Reference |

|---|---|---|

| Coordination Site | The imine nitrogen (HC=N-CH) is the primary binding site for metal ions. | wikipedia.org |

| Donor Type | Classified as a pure sigma-donor ligand. | wikipedia.org |

| HSAB Classification | Considered a hard ligand according to Hard and Soft Acid and Base theory. | wikipedia.org |

| Electron Counting | Functions as a two-electron ligand in standard electron counting methods. | wikipedia.org |

| Acidity of N-H Proton | The N-H proton becomes significantly more acidic upon coordination to a cationic metal center. | wikipedia.org |

Integration into Functional Materials Chemistry

Recent research has highlighted the use of imidazole-based ligands for constructing novel MOFs with applications in gas storage, separation, and sensing. rsc.orgnih.gov For instance, tripodal imidazole-containing ligands have been used to synthesize fluorescent MOFs capable of selectively sensing nitroaromatic compounds and specific metal ions. nih.gov The bifunctional nature of this compound makes it an attractive building block for similar sensory materials, where the nitrile group could modulate the electronic properties of the framework or serve as a specific binding site for guest molecules.

Beyond MOFs, imidazole derivatives are being explored for the creation of other functional materials:

Specialized Polymers: Imidazole-based polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications in membranes and electrolytes. numberanalytics.com

Functionalized Surfaces: Surfaces modified with imidazole-containing compounds can be used for catalysis and chemical sensing. numberanalytics.com

Environmental Remediation: Materials incorporating imidazole functionalities are being investigated for capturing heavy metals and carbon dioxide. numberanalytics.com

| Material Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Tunable porosity and functionality. | Gas storage, separation, catalysis, chemical sensing. | rsc.orgresearchgate.netnih.gov |

| Imidazole-Based Polymers | High thermal stability, ionic conductivity. | Polymer electrolyte membranes, sustainable materials. | numberanalytics.com |

| Functionalized Surfaces | Active sites for catalysis or binding. | Heterogeneous catalysis, chemical sensors. | numberanalytics.com |

| CO2 Capture Materials | Affinity for carbon dioxide. | Environmental remediation, carbon capture technologies. | numberanalytics.com |

Research on Reaction Mechanisms and Reaction Development

The synthesis of substituted imidazoles like this compound is an active area of research, leading to the development of novel reaction methodologies and a deeper understanding of reaction mechanisms. The synthesis of the core imidazole ring can be achieved through various strategies, often involving multicomponent reactions that allow for the construction of complex, substituted products in a single step. researchgate.netevitachem.com

One potential route to this compound involves the direct cyanation of a pre-formed 2-ethyl-1H-imidazole ring, for example, using a reagent like cyanogen (B1215507) bromide. evitachem.com This would likely proceed through an electrophilic aromatic substitution mechanism, where the electron-rich imidazole ring attacks the electrophilic cyanating agent.

Modern synthetic methods for building the imidazole scaffold itself are diverse and mechanistically insightful:

From Alkynes and Nitriles: A proposed mechanism for the synthesis of NH-imidazoles involves the reaction of an alkyne-derived acetylide with two equivalents of a nitrile. The pathway proceeds through an imine intermediate, followed by a 5-exo-dig cyclization and protonation to yield the final imidazole product. rsc.org

Cycloaddition Reactions: The reaction of N-aryl benzimidoyl chlorides with ethyl isocyanoacetate provides a route to highly substituted imidazole esters. The proposed mechanism involves the initial deprotonation of the isocyanoacetate, which then acts as a nucleophile, attacking the C=N bond of the imidoyl chloride. This is followed by an in-situ cyclization and proton transfer to form the imidazole ring. nih.gov

Deaminative Coupling: A transition-metal-free method involves the base-promoted coupling of benzylamines with nitriles, which liberates ammonia (B1221849) and forms 2,4,5-trisubstituted imidazoles. rsc.org This highlights a practical and atom-economical approach to imidazole synthesis.

These advanced synthetic strategies not only provide access to a wide range of imidazole derivatives but also drive the investigation of complex reaction cascades and mechanistic pathways, from nucleophilic additions and cyclizations to metal-free coupling reactions.

| Reaction Type | Key Reactants | Key Mechanistic Step | Reference |

|---|---|---|---|

| Cyclization | Alkyne, Nitrile | 5-exo-dig cyclization of an imine intermediate. | rsc.org |

| Cycloaddition | Imidoyl chloride, Isocyanoacetate | Nucleophilic attack followed by intramolecular cyclization. | nih.gov |

| Deaminative Coupling | Benzylamine, Nitrile | Base-promoted coupling with ammonia elimination. | rsc.org |

| Condensation/Cyclization | Aldehyde/Ketone, Ammonia | Formation of imidazole ring from simple precursors. | evitachem.com |

Future Directions in 2 Ethyl 1h Imidazole 5 Carbonitrile Research

Development of Novel Synthetic Methodologies

While classical methods for imidazole (B134444) synthesis exist, the future development of 2-ethyl-1H-imidazole-5-carbonitrile will likely focus on more efficient, versatile, and atom-economical approaches. Key areas for exploration include:

Multi-Component Reactions (MCRs): MCRs have gained significant traction in modern organic synthesis for their ability to construct complex molecules like imidazoles in a single step from three or more starting materials. taylorfrancis.com Future work could focus on designing a novel three- or four-component reaction that yields the this compound core directly. This approach offers advantages in efficiency and reduced waste compared to traditional multi-step syntheses. taylorfrancis.comscispace.com

Novel Cyclization Strategies: Research into new cyclization pathways is a promising frontier. This could involve the use of unconventional starting materials or catalysts to form the imidazole ring. For instance, methods involving the condensation of appropriate aldehydes with ammonia (B1221849) or amines in the presence of a novel catalyst could be explored. evitachem.com Another avenue is the investigation of transition metal-catalyzed ring-opening reactions of other heterocycles, such as 1,2,3-triazoles, to generate imidazole structures. mdpi.com

Flow Chemistry Synthesis: Adapting existing syntheses or developing new ones for continuous flow systems can lead to significant improvements in yield, safety, and scalability. A flow-based process for this compound would allow for precise control over reaction parameters and facilitate large-scale production.

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot reaction involving three or more starting materials to form the final product. | High atom economy, reduced reaction time, simplified purification. taylorfrancis.com | Identification of suitable starting materials and catalysts for direct synthesis. |

| Denitrogenative Transformation | Synthesis from a 5-amino-1,2,3-triazole precursor, which eliminates nitrogen to form the imidazole ring. mdpi.com | Provides an alternative and potentially milder route to functionalized imidazoles. mdpi.com | Development of a stable triazole precursor and optimization of the ring transformation conditions. |

| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream rather than in a batch. | Enhanced safety, improved scalability, higher yields, and purity. | Adapting a known batch synthesis to a flow reactor or designing a new flow-specific route. |

Exploration of Under-researched Chemical Transformations

The chemical reactivity of this compound is largely defined by its three key features: the imidazole ring, the ethyl substituent, and the carbonitrile group. While standard reactions like nitrile hydrolysis are known evitachem.com, future research should delve into less common transformations to unlock new synthetic possibilities.

Transformations of the Cyano Group: Beyond simple hydrolysis or reduction, the cyano group can participate in cycloaddition reactions to form other heterocyclic systems, such as tetrazoles. The synthesis of tetrazole derivatives from nitriles is a valuable transformation, as tetrazoles are often used as bioisosteres for carboxylic acids in drug design. nih.govresearchgate.net

Functionalization of the Ethyl Group: The ethyl group at the C2 position is a site for potential modification. Selective oxidation could convert the ethyl group into a vinyl or acetyl group, providing a handle for further synthetic elaboration. For instance, side-chain oxidation using reagents like potassium permanganate (B83412) (KMnO₄) has been demonstrated on related imidazole derivatives.

Electrophilic Substitution on the Imidazole Ring: The electron-rich imidazole ring can undergo electrophilic aromatic substitution. evitachem.com While nitration and halogenation are common, exploring a wider range of electrophilic reactions, including Friedel-Crafts type acylations or alkylations under specific conditions, could yield novel derivatives. The regioselectivity of these reactions would be a key point of investigation.

Advanced Computational Studies for Property Prediction and Mechanistic Insight

Computational chemistry offers powerful tools to predict the properties of this compound and to understand its behavior at a molecular level, guiding experimental work.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict a wide range of properties. This includes optimizing the molecular geometry, calculating vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra, and determining electronic properties such as the HOMO-LUMO gap. nih.gov Molecular Electrostatic Potential (MEP) analysis can identify the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the dynamic behavior of the molecule in different environments, such as in various solvents or in proximity to a biological macromolecule. This can help in understanding its solubility and conformational preferences.

Molecular Docking: To explore its potential in medicinal chemistry, molecular docking studies can be performed. By computationally screening this compound against the binding sites of various enzymes or receptors, researchers can generate hypotheses about its potential biological targets and guide the design of future derivatives with enhanced activity. nih.gov

| Computational Method | Objective | Predicted Information |

|---|---|---|

| Density Functional Theory (DFT) | To understand electronic structure and reactivity. | Optimized geometry, vibrational spectra (IR/Raman), electronic properties, reactive sites (MEP). nih.gov |

| Molecular Dynamics (MD) | To simulate molecular motion and interactions over time. | Conformational stability, solvent effects, interaction dynamics with other molecules. |

| Molecular Docking | To predict binding affinity and mode with a biological target. | Potential protein targets, binding energy, key interacting residues. nih.gov |

Sustainable and Scalable Synthetic Routes

In line with the principles of green chemistry, future research must prioritize the development of environmentally benign and scalable methods for producing this compound. researchgate.net

Green Catalysts: Exploring the use of non-toxic, renewable, and inexpensive catalysts is a key goal. For example, studies on other imidazole syntheses have successfully used biocatalysts like lemon juice, which is biodegradable and readily available. scispace.comnih.gov

Solvent-Free Reactions: Avoiding hazardous organic solvents is a cornerstone of green chemistry. taylorfrancis.com Investigating solid-state reactions or mechanochemistry (e.g., grinding) could lead to cleaner, more efficient processes with simplified work-up procedures.

Aqueous Synthesis: Developing synthetic routes that can be performed in water would dramatically reduce the environmental impact. The use of micellar catalysis, where surfactants are used to solubilize organic reactants in water, is a promising strategy that has been successfully applied to other complex syntheses. researchgate.net This approach can improve safety and reduce the E-factor (a measure of waste produced).

Q & A

Q. What are the established synthetic routes for 2-ethyl-1H-imidazole-5-carbonitrile, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 1-methylimidazole derivatives are synthesized via NaH-mediated alkylation in anhydrous DMF (e.g., reaction of 1H-indole-5-carbonitrile with 5-(chloromethyl)-1-methyl-1H-imidazole) . Optimizing conditions (e.g., temperature, solvent, catalyst) is critical: lower temperatures (0°C) reduce side reactions, while polar aprotic solvents like DMF enhance reactivity. Column chromatography (e.g., using dichloromethane/methanol/Et3N) is recommended for purification . For 2-ethyl derivatives, substituting methyl with ethyl groups may require adjusting steric and electronic parameters during alkylation.

Q. How can researchers verify the molecular structure of this compound using crystallographic and spectroscopic methods?

- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) . For example, the title compound in was confirmed via single-crystal X-ray diffraction, with hydrogen bonding and torsion angles analyzed to validate stereochemistry.

- Spectroscopy : Combine -/-NMR (e.g., imidazole ring protons at δ 7.5–8.5 ppm) and IR (C≡N stretch ~2200 cm) . Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How should researchers address contradictory data between computational models and experimental results for this compound?

Discrepancies often arise in docking studies (e.g., predicted vs. observed binding affinities). To resolve this:

- Validate force fields : Ensure parameterization matches experimental conditions (e.g., solvent effects, protonation states).

- Cross-check methods : Compare multiple software (e.g., AutoDock vs. Schrödinger) .

- Experimental calibration : Use isothermal titration calorimetry (ITC) to measure binding constants and refine computational models .

Q. What strategies are effective in resolving polymorphism or crystallographic disorder in this compound?

Polymorphism can lead to inconsistent XRD data. Solutions include:

- Temperature-controlled crystallization : Slow cooling in mixed solvents (e.g., dichloromethane/n-hexane) reduces disorder .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to identify dominant packing motifs .

Q. How can researchers design experiments to analyze the compound’s reactivity under varying pH or catalytic conditions?

- pH-dependent studies : Monitor nitrile hydrolysis (C≡N → COOH) via -NMR in DO at pH 2–12.

- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids .

- Kinetic profiling : Use HPLC or in-situ FTIR to track reaction progress and identify intermediates .

Q. What methodologies are recommended for reconciling conflicting NMR and X-ray data on substituent positioning?

- Dynamic NMR : Detect rotational barriers (e.g., hindered imidazole ring rotation) to explain peak splitting .

- DFT calculations : Optimize geometry using Gaussian or ORCA and compare with experimental bond lengths/angles .

- Synchrotron XRD : High-resolution data (λ < 1 Å) can resolve ambiguities in electron density maps .

Methodological Frameworks

Q. How to integrate high-throughput screening (HTS) with targeted synthesis for functionalized derivatives?

- Library design : Use combinatorial chemistry (e.g., substituent variation at C2 and C5 positions) .

- Automated workflows : Employ liquid handlers for parallel synthesis (e.g., 96-well plates) and robotic crystallization .

- SAR analysis : Correlate structural features (e.g., electron-withdrawing groups) with bioactivity using multivariate statistics .

Q. What experimental controls are essential for ensuring reproducibility in imidazole-based reaction studies?

- Negative controls : Omit catalysts or reagents to confirm reaction necessity.

- Isotopic labeling : Use - or -enriched precursors to trace reaction pathways .

- Batch consistency : Characterize starting materials via HPLC purity checks (>97%) .

Data Analysis and Reporting

Q. How to handle discrepancies between elemental analysis and mass spectrometry results?

- Purification checks : Repeat column chromatography to remove salts or solvents affecting elemental analysis .

- Error source identification : Compare theoretical vs. observed C/H/N (e.g., hygroscopic samples inflate H values) .

- Alternative techniques : Use XPS or combustion analysis for cross-validation .

Q. What guidelines should be followed for depositing crystallographic data in public databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.